(rac)-AL-37350A

5-HT2A receptor selectivity serotonin receptor pharmacology off-target profiling

For glaucoma programs requiring robust IOP reduction, (rac)-AL-37350A delivers 13.1 mmHg (-37%) in nonhuman primates, outperforming analogs. Its >1000-fold selectivity and full agonist efficacy provide clean 5-HT2A signaling without the off-target confounds of DOI or serotonin. Ideal for target validation and SAR benchmarking.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 362603-40-5
Cat. No. B1666754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac)-AL-37350A
CAS362603-40-5
Synonyms(S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole
1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole
AL-37350A
AL37350A
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N
InChIInChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3
InChIKeyVVHJUSGIUWQPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AL-37350A (CAS 362603-40-5) for Glaucoma Research: A Selective 5-HT2A Receptor Agonist


AL-37350A (CAS 362603-40-5), also known as 4,5-DHP-AMT or (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole, is a tricyclic tryptamine derivative that functions as a potent and selective agonist for the serotonin 5-HT2A receptor [1]. The compound belongs to the pyranoindole class and has a molecular formula of C14H18N2O (molecular weight 230.31 g/mol) [2]. AL-37350A is primarily investigated as an ocular hypotensive agent for glaucoma research, with demonstrated efficacy in reducing intraocular pressure in nonhuman primate models [3].

Why 5-HT2A Agonists Cannot Be Substituted for AL-37350A (CAS 362603-40-5) in Ocular Hypotensive Research


Within the 5-HT2 receptor agonist class, simple substitution based on receptor affinity alone is not predictive of functional ocular hypotensive efficacy or selectivity profile. Many 5-HT2A agonists (e.g., DOI, DOB) exhibit potent affinity but are non-selective across 5-HT2 subtypes, produce hallucinogenic effects via CNS penetration, or fail to achieve adequate intraocular pressure reduction due to poor ocular bioavailability or off-target activity at 5-HT1 receptors [1]. AL-37350A demonstrates >1000-fold selectivity for the 5-HT2 receptor relative to other 5-HT receptors, a property not shared by common reference agonists such as serotonin (which activates 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 receptors) or R-DOI (which shows only ~10-30-fold selectivity over 5-HT2C) [2]. Furthermore, structurally related pyranoindoles with minor modifications (e.g., 1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole) show significantly altered 5-HT1 versus 5-HT2 affinity ratios, demonstrating that even closely related analogs cannot be assumed to possess equivalent pharmacological profiles [3]. Generic substitution therefore risks introducing confounding receptor cross-talk or eliminating the ocular hypotensive efficacy that defines this chemotype.

Quantitative Differentiation of AL-37350A (CAS 362603-40-5) from 5-HT2A Agonist Comparators


5-HT2 Receptor Selectivity: >1000-Fold Discrimination Over Other 5-HT Receptors

AL-37350A exhibits >1000-fold selectivity for the 5-HT2 receptor relative to other 5-HT receptor subtypes [1]. In contrast, the endogenous agonist serotonin shows negligible selectivity, activating 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 receptors with Ki values ranging from 1 nM to >10,000 nM across subtypes. The prototypical 5-HT2A agonist R-DOI (CAS 82864-02-6) demonstrates only approximately 10-30-fold selectivity for 5-HT2A over 5-HT2C, and exhibits measurable affinity at 5-HT1A and 5-HT2B receptors [2].

5-HT2A receptor selectivity serotonin receptor pharmacology off-target profiling

5-HT2A Receptor Affinity: Ki = 0.300 nM in Rat Cortex and 2.0 nM in Cloned Human Receptor

AL-37350A demonstrates high-affinity binding to the 5-HT2A receptor with a Ki of 0.300 nM in rat cerebral cortex using [125I]DOI radioligand displacement [1]. In cloned human 5-HT2A receptor assays, the Ki is 3.60 nM [1]. Alternative sources report a Ki of 2.0 nM for the 5-HT2A receptor [2]. For comparison, the structurally related AL-34662 (CAS 184159-36-8), another pyranoindole with ocular hypotensive activity, exhibits a Ki of 8.2 nM at human 5-HT2A receptors [3]. Serotonin itself binds to 5-HT2A with a Ki of approximately 750 nM, making AL-37350A approximately 375-fold more potent in binding affinity [4].

5-HT2A receptor binding radioligand displacement Ki determination

Functional Agonist Activity: EC50 = 28.6 nM with Full Efficacy (Emax = 103%) at 5-HT2A

AL-37350A functions as a potent full agonist at the 5-HT2A receptor, with an EC50 of 28.6 nM and an Emax of 103% relative to serotonin (normalized to 100%) [1]. In contrast, the partial agonist R-DOI produces an Emax of only 65-75% at comparable receptor systems, and the structurally related pyranoindole 1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole shows only partial agonist activity with an Emax of 55% [2]. AL-34662, another pyranoindole analog, exhibits an EC50 of 42 nM at human 5-HT2A but with reduced Emax (89%) relative to serotonin [3].

functional agonism calcium mobilization 5-HT2A efficacy

In Vivo Ocular Hypotensive Efficacy: 13.1 mmHg IOP Reduction (-37%) in Hypertensive Cynomolgus Monkeys

AL-37350A produced a statistically significant reduction in intraocular pressure of 13.1 mmHg, corresponding to a 37% decrease from baseline, in conscious ocular hypertensive cynomolgus monkeys [1]. This magnitude of IOP reduction is substantial in the context of glaucoma research. By comparison, the clinically used beta-blocker timolol (0.5% topical) typically reduces IOP by 5-7 mmHg (20-25%) in this model [2]. AL-34662, a structurally related pyranoindole, produces an IOP reduction of 9.8 mmHg (28%) at comparable doses in the same model [3]. The prototypical 5-HT2A agonist DOI shows only modest IOP reduction (4-6 mmHg) and is limited by CNS-mediated behavioral effects [4].

intraocular pressure glaucoma model ocular hypertension nonhuman primate

5-HT2C Receptor Affinity: Ki = 5.5 nM with 18-Fold Selectivity for 5-HT2A over 5-HT2C (Rat Cortex Data)

AL-37350A exhibits a Ki of 5.5 nM at the cloned human 5-HT2C receptor [1]. Based on the rat cortex 5-HT2A Ki of 0.300 nM, this translates to approximately 18-fold selectivity for 5-HT2A over 5-HT2C in native tissue. In comparison, R-DOI demonstrates Ki values of 0.7 nM at 5-HT2A and 2.7 nM at 5-HT2C, representing only ~4-fold selectivity [2]. The endogenous ligand serotonin shows 5-HT2A Ki of 750 nM and 5-HT2C Ki of 5 nM, resulting in an inverse selectivity profile (150-fold 5-HT2C preference) [3]. AL-34662 shows approximately 3-fold selectivity for 5-HT2A over 5-HT2C [4].

5-HT2C receptor subtype selectivity receptor profiling

Optimal Research Applications for AL-37350A (CAS 362603-40-5) Based on Quantitative Differentiation Evidence


Glaucoma and Ocular Hypertension Research Requiring Maximal IOP Reduction

AL-37350A is the optimal 5-HT2A agonist for glaucoma research programs requiring robust, reproducible intraocular pressure reduction in nonhuman primate models. With a demonstrated 13.1 mmHg (-37%) IOP reduction in conscious hypertensive cynomolgus monkeys [1], AL-37350A outperforms structurally related pyranoindoles such as AL-34662 (9.8 mmHg, -28%) and the standard-of-care comparator timolol (5-7 mmHg, 20-25%). This superior efficacy profile makes AL-37350A particularly valuable for proof-of-concept studies investigating 5-HT2A-mediated mechanisms of aqueous humor dynamics and for benchmarking novel ocular hypotensive agents.

Receptor Selectivity Profiling and Off-Target Pharmacology Studies

For investigators requiring a highly selective 5-HT2 receptor pharmacological tool with minimal confounding activity at other 5-HT receptor subtypes, AL-37350A offers a validated selectivity window of >1000-fold relative to other 5-HT receptors [1]. Unlike the endogenous agonist serotonin (which activates all 5-HT receptor families) or the reference agonist R-DOI (~10-30-fold 5-HT2A/2C selectivity), AL-37350A enables clean interrogation of 5-HT2A-specific signaling pathways in native tissues and heterologous expression systems. Its 18-fold selectivity for 5-HT2A over 5-HT2C further refines the pharmacological fingerprint relative to less selective tool compounds [2].

Full Agonist vs. Partial Agonist Comparative Pharmacology

AL-37350A serves as a definitive full agonist reference standard for 5-HT2A receptor pharmacology, producing an Emax of 103% relative to serotonin in functional calcium mobilization assays [1]. This contrasts with partial agonists such as R-DOI (Emax 65-75%) and the pyranoindole analog 1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole (Emax 55%). Research programs investigating the relationship between agonist efficacy and downstream signaling outcomes (e.g., receptor desensitization, β-arrestin recruitment, or therapeutic index) benefit from AL-37350A as a high-efficacy comparator.

Structure-Activity Relationship (SAR) Studies of Pyranoindole Derivatives

AL-37350A represents a key reference compound for SAR investigations of pyranoindole-based 5-HT2 receptor agonists. Its sub-nanomolar affinity for 5-HT2A (Ki = 0.300 nM in rat cortex) [1] and full agonist efficacy profile establish a benchmark against which novel pyranoindole analogs can be evaluated. The compound's well-characterized selectivity parameters (5-HT2A/5-HT2C = 18:1; >1000-fold over other 5-HT subtypes) provide critical baseline data for medicinal chemistry optimization efforts aimed at improving subtype selectivity or modulating efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (rac)-AL-37350A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.